3-(tert-Butyl)-6-nitro-1h-indole
Description
3-(tert-Butyl)-6-nitro-1H-indole is an indole derivative featuring a tert-butyl group at position 3 and a nitro group at position 6. Indole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group introduces steric bulk and lipophilicity, while the nitro group confers electron-withdrawing properties, influencing the compound’s reactivity and physicochemical behavior.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-tert-butyl-6-nitro-1H-indole |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)10-7-13-11-6-8(14(15)16)4-5-9(10)11/h4-7,13H,1-3H3 |
InChI Key |
WZQXMQWMGYOUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl (e.g., 1-Methyl-6-nitro-1H-indole) or planar groups like formyl .
- Electronic Effects: The nitro group at position 6 is strongly electron-withdrawing, which contrasts with cyano (moderately electron-withdrawing) and hydroxymethyl (electron-donating) groups in analogs .
- Molecular Weight : The tert-butyl and nitro groups contribute to a higher molecular weight (219.25 g/mol) compared to simpler derivatives like 1-Methyl-6-nitro-1H-indole (180.17 g/mol) .
Functional Group Influence on Physicochemical Properties
Substituent Effects on Solubility and Stability
- It also increases thermal stability due to steric protection of the indole core .
- Nitro Group : Reduces electron density in the aromatic ring, decreasing reactivity toward electrophilic substitution. This may stabilize the compound under oxidative conditions .
- Comparative Stability : Carbamate-protected analogs (e.g., and ) exhibit improved stability under ambient storage (2–8°C, dry conditions) compared to unprotected indoles .
Reactivity Trends
- Electrophilic Substitution: The nitro group directs incoming electrophiles to positions 4 or 7 of the indole ring, whereas hydroxymethyl or cyano groups in analogs may alter regioselectivity .
- Functionalization Potential: Bromo-substituted derivatives (e.g., ) are primed for nucleophilic substitution or cross-coupling reactions, unlike the tert-butyl group, which is inert under most conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
